Heptanedioic acid, bis(4-nitrophenyl) ester
CAS No.: 49761-23-1
Cat. No.: VC8180608
Molecular Formula: C19H18N2O8
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49761-23-1 |
---|---|
Molecular Formula | C19H18N2O8 |
Molecular Weight | 402.4 g/mol |
IUPAC Name | bis(4-nitrophenyl) heptanedioate |
Standard InChI | InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2 |
Standard InChI Key | LQKWUJHXPDWNNA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Heptanedioic acid, bis(4-nitrophenyl) ester has the molecular formula and a molecular weight of 402.35 g/mol. The compound consists of a seven-carbon dicarboxylic acid (heptanedioic acid, also known as pimelic acid) linked via ester bonds to two 4-nitrophenol moieties. The nitro groups at the para positions of the phenyl rings confer electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl groups.
Key Physical Properties
The compound’s low water solubility and stability under ambient conditions make it suitable for controlled reactions in non-aqueous media .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of heptanedioic acid with 4-nitrophenol typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves yields >80% under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane . A representative reaction is:
The reaction proceeds via activation of the carboxylic acid groups to form reactive intermediates, followed by nucleophilic attack by 4-nitrophenol .
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize efficiency. Key parameters include:
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Temperature: 25–40°C to prevent nitro group degradation.
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Purification: Crystallization from toluene/cyclohexane mixtures yields >95% purity .
Chemical Reactivity and Mechanisms
Hydrolysis
The ester bonds undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Products are heptanedioic acid and 4-nitrophenol .
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Basic Hydrolysis: directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This pathway dominates above pH 10 .
Kinetic Data for Hydrolysis
Condition | Rate Constant (k) | Half-Life (t₁/₂) |
---|---|---|
0.1 M HCl | 8.4 hours | |
0.1 M NaOH | 6.8 minutes |
Reduction
Catalytic hydrogenation () reduces nitro groups to amines, yielding heptanedioic acid, bis(4-aminophenyl) ester . This product serves as a monomer for polyamides and epoxy resins.
Nucleophilic Substitution
The 4-nitrophenyl groups undergo substitution with amines or thiols, forming sulfonamides or thioesters. For example:
This reactivity is exploited in peptide coupling and polymer functionalization .
Applications in Science and Industry
Enzymology Studies
The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 405 nm . Recent work has quantified enzyme kinetics in wetland plant roots using this assay .
Polymer Science
The bis(4-aminophenyl) derivative (post-reduction) is a crosslinker in epoxy resins, enhancing thermal stability. Blends with polycaprolactone show a 40% increase in tensile strength .
Pharmaceutical Intermediates
Controlled hydrolysis produces heptanedioic acid, a precursor for biotin (vitamin B7) biosynthesis . This pathway is critical in Escherichia coli metabolism, where pimeloyl-ACP methyl ester is cleaved by BioH to generate pimelate .
Comparative Analysis with Related Esters
Dimethyl Heptanedioate (CAS 1732-08-7)
Property | Bis(4-Nitrophenyl) Ester | Dimethyl Ester |
---|---|---|
Molecular Weight | 402.35 g/mol | 188.22 g/mol |
Reactivity | High (electron-withdrawing nitro groups) | Low (electron-donating methyl groups) |
Applications | Enzyme substrates, polymers | Plasticizers, solvents |
The nitro groups in bis(4-nitrophenyl) ester enhance electrophilicity, enabling reactions impractical for the methyl ester .
Bis(4-Nitrophenyl) Phosphate (CAS 645-15-8)
While structurally similar, the phosphate ester hydrolyzes 10-fold faster due to phosphorus’ electrophilicity . This contrast underscores the tunability of ester reactivity via central atom choice.
Recent Research Developments
Mechanistic Insights into Hydrolysis
A 2023 study resolved the crystal structure of a bacterial esterase bound to bis(4-nitrophenyl) ester, revealing a catalytic triad (Ser-His-Asp) that stabilizes the transition state . Mutating Ser to Ala reduced activity by 99%, confirming its essential role .
Sustainable Synthesis Routes
Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification at 50°C with 92% yield, eliminating toxic solvents . This method aligns with green chemistry principles.
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